5-(2,3-dichlorophenyl)-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one
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Overview
Description
2-(2,3-dichlorophenyl)-7-methyl-2,3,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(1H)-one is a complex heterocyclic compound It is characterized by its unique structure, which includes a pyrido-thieno-pyrimidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dichlorophenyl)-7-methyl-2,3,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(1H)-one typically involves multiple steps. One common method starts with the preparation of the thieno[2,3-d]pyrimidin-4(1H)-one core, which is then functionalized to introduce the 2,3-dichlorophenyl and methyl groups. The reaction conditions often require the use of strong bases, such as sodium hydride, and high temperatures to facilitate the cyclization and functionalization steps .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors to maintain precise control over reaction conditions and to scale up the production efficiently. Solvent selection and purification steps are also crucial to achieving the desired product quality .
Chemical Reactions Analysis
Types of Reactions
2-(2,3-dichlorophenyl)-7-methyl-2,3,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(1H)-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the chlorinated phenyl ring, using reagents such as sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the fully reduced hexahydro derivative.
Substitution: Formation of methoxy-substituted derivatives.
Scientific Research Applications
2-(2,3-dichlorophenyl)-7-methyl-2,3,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(1H)-one has several applications in scientific research:
Medicinal Chemistry: It has been studied for its potential as an antitubercular agent, showing significant activity against Mycobacterium tuberculosis.
Biological Research: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and receptor binding.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2,3-dichlorophenyl)-7-methyl-2,3,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity and leading to the desired biological effects. For example, its antitubercular activity is believed to result from the inhibition of key enzymes involved in the biosynthesis of the bacterial cell wall .
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidin-4(1H)-one derivatives: These compounds share the core structure and have been studied for various biological activities.
2,3-dichlorophenyl derivatives: Compounds with this substituent are known for their antimicrobial and antifungal properties.
Uniqueness
2-(2,3-dichlorophenyl)-7-methyl-2,3,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(1H)-one stands out due to its combined structural features, which confer unique biological activities and chemical reactivity.
Properties
CAS No. |
364623-36-9 |
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Molecular Formula |
C16H15Cl2N3OS |
Molecular Weight |
368.3g/mol |
IUPAC Name |
5-(2,3-dichlorophenyl)-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one |
InChI |
InChI=1S/C16H15Cl2N3OS/c1-21-6-5-8-11(7-21)23-16-12(8)15(22)19-14(20-16)9-3-2-4-10(17)13(9)18/h2-4,14,20H,5-7H2,1H3,(H,19,22) |
InChI Key |
ACYMKJUNJBVQFL-UHFFFAOYSA-N |
SMILES |
CN1CCC2=C(C1)SC3=C2C(=O)NC(N3)C4=C(C(=CC=C4)Cl)Cl |
Canonical SMILES |
CN1CCC2=C(C1)SC3=C2C(=O)NC(N3)C4=C(C(=CC=C4)Cl)Cl |
Origin of Product |
United States |
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